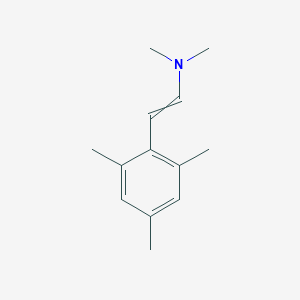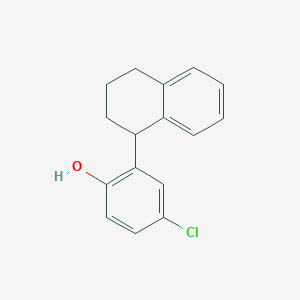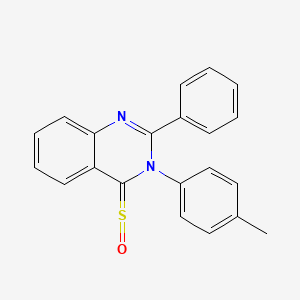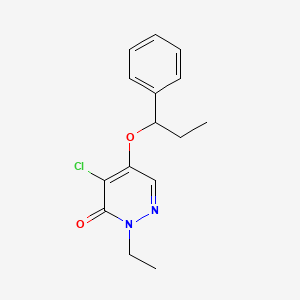![molecular formula C15H12BrNO4S B14398158 2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid CAS No. 88061-58-9](/img/structure/B14398158.png)
2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a bromonaphthalene moiety linked to a carbothioyl group and two acetic acid groups through an azanediyl linkage. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by the introduction of a carbothioyl group. The azanediyl linkage is then formed through a nucleophilic substitution reaction, and the acetic acid groups are introduced via esterification or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can interact with aromatic systems, while the carbothioyl group can form covalent bonds with nucleophilic sites. The acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(2-(Carboxymethyl)amino)ethyl]azanediyl)diacetic acid
- Iminodiacetic acid
- Nitrilotriacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is unique due to the presence of the bromonaphthalene moiety and the carbothioyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science.
Propiedades
Número CAS |
88061-58-9 |
|---|---|
Fórmula molecular |
C15H12BrNO4S |
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
2-[(5-bromonaphthalene-1-carbothioyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H12BrNO4S/c16-12-6-2-3-9-10(12)4-1-5-11(9)15(22)17(7-13(18)19)8-14(20)21/h1-6H,7-8H2,(H,18,19)(H,20,21) |
Clave InChI |
KYRDHAYAEWZMBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=S)N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dipropan-2-yl [fluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B14398090.png)
![4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one](/img/structure/B14398094.png)

![4-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]morpholine](/img/structure/B14398104.png)
![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)

![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)


![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
